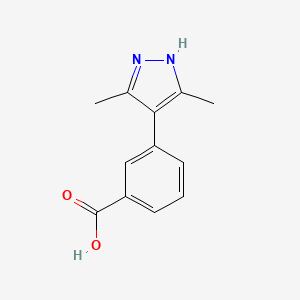![molecular formula C11H9BrN2O3 B6343924 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester CAS No. 1029773-20-3](/img/structure/B6343924.png)
7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester” is a derivative of the 1,5-naphthyridine family . The IUPAC name of this compound is ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including the compound , involves several strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Specifically, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H9BrN2O3 . It belongs to the class of organic compounds known as naphthyridines, which are compounds containing a naphthyridine moiety, which is a two ring system made up of two pyridine rings .Chemical Reactions Analysis
1,5-Naphthyridines, including the compound , exhibit significant reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical and Chemical Properties Analysis
The molecular weight of the compound is 297.10 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
The derivatives of 1,8‐naphthyridine, including structures similar to 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester, have garnered significant attention in scientific research due to their wide range of biological activities. These compounds have been investigated for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other notable activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, antioxidant, and pesticide activities, as well as their roles in EGFR inhibition, protein kinase inhibition, and as adenosine receptor agonists. The diverse biological properties of these naphthyridine derivatives underscore their importance as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Environmental and Analytical Chemistry
Ethyl esters like this compound are also of interest in environmental and analytical chemistry. The presence of ethyl carbamate (EC), an ethyl ester of carbamic acid, in foods and beverages, especially fermented products, and its classification as a probable human carcinogen highlights the importance of understanding the occurrence, formation mechanisms, and analytical detection strategies for such compounds. Research into ethyl carbamate, its genotoxic and carcinogenic properties, and the development of methods to lower its levels in food demonstrates the broader context in which the scientific community investigates ethyl esters and their impact on health and safety (Weber & Sharypov, 2009).
Biotechnological Applications
In biotechnology, the transformation of carboxylic acids into esters, such as the conversion of lactic acid into various esters, showcases the application of ethyl esters in producing biodegradable polymers and as feedstocks for green chemistry. This area of research opens up possibilities for sustainable chemical production, highlighting the potential of compounds like this compound in biotechnological applications and the synthesis of environmentally friendly materials (Gao et al., 2011).
Material Science and Engineering
The modification and application of natural polymers, through processes such as esterification, demonstrate the relevance of ethyl esters in material science. By chemically modifying hyaluronan, a natural polymer, through partial or total esterification, researchers have developed new materials with diverse biological properties. These materials, including ethyl and benzyl hyaluronan esters, show promise in various clinical applications due to their biocompatibility and degradation properties. This line of research underscores the potential of ethyl esters in the development of novel materials for medical and engineering applications (Campoccia et al., 1998).
Propiedades
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-9(15)10-7(14-8)3-6(12)5-13-10/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDOCGGQWQTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)

![2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid](/img/structure/B6343870.png)


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
